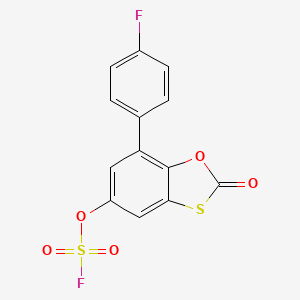

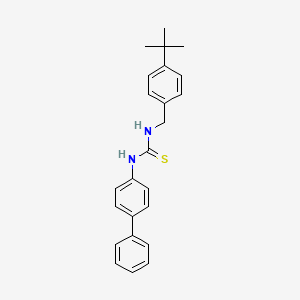

![molecular formula C13H12N4O B3012739 3-乙基-7-苯基[1,2,4]三唑并[4,3-a]吡嗪-8(7H)-酮 CAS No. 946324-74-9](/img/structure/B3012739.png)

3-乙基-7-苯基[1,2,4]三唑并[4,3-a]吡嗪-8(7H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-ethyl-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one" is a derivative of the [1,2,4]triazolo[4,3-a]pyrazin-3-one scaffold, which has been identified as a versatile framework for the development of various pharmacologically active agents. This particular scaffold has been explored for its potential as an antagonist for human adenosine receptors, with modifications at different positions to enhance selectivity and affinity for the target receptors .

Synthesis Analysis

The synthesis of related [1,2,4]triazolo[4,3-a]pyrazin-3-one derivatives has been achieved through various methods. One approach involves the cyclization of intermediate 3-hydrazinopyrazin-2-ones with carbonyl-containing compounds, such as orthoesters or alkylcarbonic acid anhydrides, followed by a reaction with carbonic acids activated by carbonyldiimidazole (CDI) to introduce substituents at position 3 of the heterocyclic system . Another method includes a one-pot, three-component cascade reaction, which is a multi-functional cyclization reaction forming two new heterocycles with high yields . These synthetic routes offer a wide chemical diversity of the final products and are characterized by simple reaction conditions and good isolated yields .

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one derivatives is confirmed through various spectroscopic techniques, including 1H NMR spectroscopy. The presence of signals for H-5 and H-6 protons of the pyrazinone fragment as doublets in the NMR spectrum is indicative of the formation of the condensed system . The structural assignments are further supported by elemental analysis and other spectral data .

Chemical Reactions Analysis

The [1,2,4]triazolo[4,3-a]pyrazin-3-one scaffold can undergo various chemical reactions to introduce different substituents, which can significantly alter the biological activity of the resulting compounds. For instance, the reaction with different phenacyl bromides and benzoylacetonitriles has been used to synthesize derivatives with potential antimicrobial activity . Additionally, cyclization with aliphatic acids and aromatic acid chlorides has been employed to afford novel 1,2,4 triazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one derivatives are influenced by the substituents present on the heterocyclic core. These properties are crucial for the pharmacokinetic profile of the compounds, including their solubility, stability, and membrane permeability. The introduction of different substituents can enhance the selectivity and affinity for the target receptors, as well as improve the potential for crossing the blood-brain barrier, which is particularly important for central nervous system-active drugs .

科学研究应用

抗菌活性

- 与 3-乙基-7-苯基[1,2,4]三唑并[4,3-a]吡嗪-8(7H)-酮 在结构上相关的化合物(包括新的吡唑啉和吡唑衍生物)的合成和评估已经显示出显着的抗菌活性。使用扩散方法针对大肠杆菌、铜绿假单胞菌(革兰氏阴性菌)、金黄色葡萄球菌(革兰氏阳性菌)和白色念珠菌(酵母样真菌)等生物对这些化合物进行了测试。某些衍生物表现出有希望的抗菌和抗真菌特性,表明它们作为抗菌剂的潜力 (Hassan,2013)。

杂环化合物的合成

- 对杂环化合物的合成(特别是含有三唑和吡嗪环的化合物)的研究一直是重点,因为它们与药物化学有关。研究详细介绍了各种杂环衍生物的合成,证明了这些化合物作为进一步化学转化的中间体的多功能性。此类研究强调了这些化合物在开发具有潜在生物活性的新化学实体中的重要性 (Youssef 等,1984)。

潜在的抗结核剂

- 3-乙基-7-苯基[1,2,4]三唑并[4,3-a]吡嗪-8(7H)-酮的结构类似物已经合成并评估了它们的抑菌活性,一些化合物显示出有希望的结果。这项研究有助于寻找新的抗结核剂,突出了这些化合物的潜在治疗应用 (Titova 等,2019)。

抗冠状病毒和抗肿瘤活性

- 合成了一系列衍生物并测试了它们的抗病毒和抗肿瘤活性。研究表明,这些化合物中的结构变异可以通过抑制微管蛋白聚合而导致显着的生物学特性,包括抗病毒和抗肿瘤活性。这表明它们在开发针对病毒和癌症的新型治疗剂中的潜在应用 (Jilloju 等,2021)。

作用机制

While the mechanism of action for “3-ethyl-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one” is not explicitly stated, related compounds have shown promising neuroprotective and anti-inflammatory properties. These compounds have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

属性

IUPAC Name |

3-ethyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O/c1-2-11-14-15-12-13(18)16(8-9-17(11)12)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHEQCFQYORQEFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C2N1C=CN(C2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

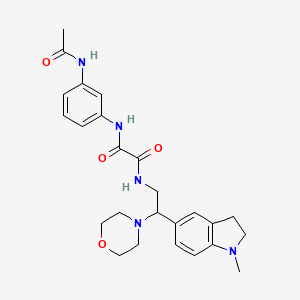

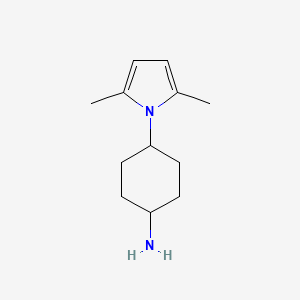

![ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3012660.png)

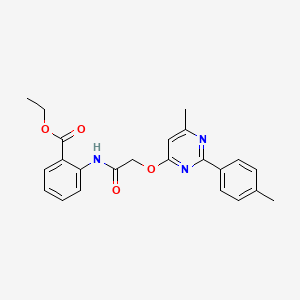

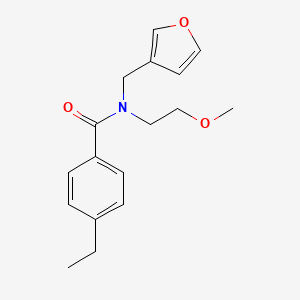

![3-[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone](/img/structure/B3012661.png)

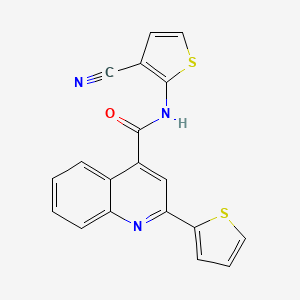

![N-[(furan-2-yl)methyl]-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B3012664.png)

![(3,4-dimethoxyphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B3012668.png)

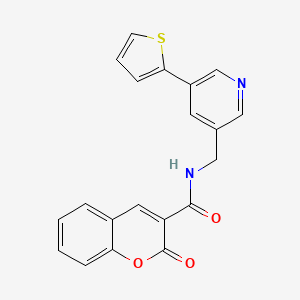

![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide](/img/structure/B3012671.png)

![2-Butylsulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3012678.png)